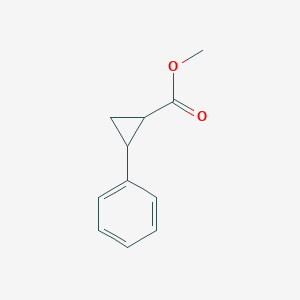

Methyl 2-phenylcyclopropanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRFZWGTJXCXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335325 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20030-70-0 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Phenylcyclopropanecarboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Phenylcyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a multitude of natural products and biologically active molecules.[1][2] Its inherent ring strain and unique electronic properties confer upon it the ability to act as a bioisostere for double bonds and other functional groups, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles in drug candidates.[3][4] The introduction of a phenyl group to this scaffold, as seen in methyl 2-phenylcyclopropanecarboxylate, creates a rigid, three-dimensional structure that is of significant interest in the exploration of chemical space for drug discovery. This guide will focus on the methyl ester of 2-phenylcyclopropanecarboxylic acid, a key intermediate for accessing a diverse array of more complex molecules.

Isomeric Landscape and Physicochemical Properties

This compound exists as geometric isomers (cis and trans) and, for each of these, as a pair of enantiomers. The spatial arrangement of the phenyl and methoxycarbonyl groups relative to the cyclopropane ring dictates the molecule's overall shape, polarity, and how it interacts with other molecules, including biological targets.

Key Isomers and their Identification

The primary isomers of concern are the cis and trans diastereomers. The nomenclature specifies the relative stereochemistry of the substituents on the cyclopropane ring.

-

trans-Methyl 2-phenylcyclopropanecarboxylate: The phenyl and methoxycarbonyl groups are on opposite sides of the cyclopropane ring.

-

cis-Methyl 2-phenylcyclopropanecarboxylate: The phenyl and methoxycarbonyl groups are on the same side of the cyclopropane ring.

Each of these diastereomers is chiral and exists as a pair of enantiomers: (1R,2S) and (1S,2R) for the cis isomer, and (1R,2R) and (1S,2S) for the trans isomer.

Physicochemical Data

Obtaining experimentally verified data for each specific isomer can be challenging. The following table summarizes available data, including CAS numbers for closely related compounds and calculated properties for the trans-methyl ester.

| Property | trans-Methyl 2-phenylcyclopropanecarboxylate | cis-Methyl 2-phenylcyclopropanecarboxylate | Notes |

| CAS Number | 5861-31-4 (probable) | Not commonly available as a pure isomer | The carboxylic acid precursor, trans-2-phenylcyclopropane-1-carboxylic acid, has a CAS number of 939-90-2.[5][6] |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | [7] |

| Boiling Point | 556.12 K (283 °C) (calculated) | No data available | [1] |

| Melting Point | 326.01 K (52.86 °C) (calculated) | No data available | [1] |

| Density | No experimental data available | No data available | |

| Solubility | LogP: 1.963 (calculated) | No data available | [1] |

Synthesis and Stereocontrol

The synthesis of this compound typically proceeds via the cyclopropanation of styrene with methyl diazoacetate. The choice of catalyst is crucial for controlling the diastereoselectivity and, in the case of asymmetric synthesis, the enantioselectivity of the reaction.

Rhodium-Catalyzed Cyclopropanation of Styrene

Rhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and the subsequent transfer of the resulting carbene to an olefin.[8][9][10] The reaction of styrene with methyl diazoacetate in the presence of a rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄], is a common method for preparing a mixture of cis and trans this compound.

Reaction Workflow:

Caption: General workflow for the rhodium-catalyzed synthesis.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation

-

Preparation: To a solution of styrene (1.0 equivalent) in a suitable solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the rhodium(II) catalyst (typically 0.1-1 mol%).

-

Reaction: Slowly add a solution of methyl diazoacetate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the styrene is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the cis and trans isomers.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can often be achieved by column chromatography.[11] However, for larger scale preparations, fractional distillation under reduced pressure may be a viable, albeit challenging, option due to the likely close boiling points of the isomers. An alternative strategy involves the hydrolysis of the methyl esters to the corresponding carboxylic acids. The difference in the physical properties of the cis and trans carboxylic acids, such as their solubility and pKa values, can be exploited for separation by fractional crystallization or selective precipitation.[12] The separated acids can then be re-esterified to yield the pure methyl ester isomers.

Stereoselective Synthesis

The demand for enantiomerically pure compounds in drug development has driven the development of stereoselective cyclopropanation reactions.[13] Chiral rhodium(II) catalysts, often derived from chiral ligands such as N-arylsulfonylprolinates, have been shown to induce high levels of diastereoselectivity and enantioselectivity in the cyclopropanation of olefins with diazoacetates.[8]

Spectroscopic Characterization

The structural elucidation of the cis and trans isomers of this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) and infrared (IR) spectroscopy provide complementary information.

¹H NMR Spectroscopy

The proton NMR spectra of the cis and trans isomers are expected to be distinct, particularly in the chemical shifts and coupling constants of the cyclopropyl protons.

-

Cyclopropyl Protons: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum (around 1-3 ppm). The coupling constants between the cyclopropyl protons are stereochemically dependent, with Jtrans generally being smaller than Jcis.

-

Diastereotopic Protons: In the cis isomer, the two protons on the C3 carbon (the CH₂ group of the cyclopropane ring) are diastereotopic and are expected to show distinct chemical shifts and couple with each other, appearing as a complex multiplet.[14] In the trans isomer, these protons may be chemically equivalent or non-equivalent depending on the rotational dynamics of the phenyl and ester groups.

-

Methoxy Protons: The methyl ester will exhibit a singlet at approximately 3.7 ppm.

-

Phenyl Protons: The aromatic protons will appear in the downfield region (around 7.2-7.4 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectra will also differ for the two isomers. Key expected signals include:

-

Carbonyl Carbon: Around 170-175 ppm.

-

Aromatic Carbons: Between 125-140 ppm.

-

Methoxy Carbon: Around 52 ppm.

-

Cyclopropyl Carbons: In the upfield region, typically between 15-35 ppm.

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) at m/z = 176.21. Fragmentation patterns may differ slightly between the isomers.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications of this compound itself are not extensively documented, its derivatives, particularly the corresponding amines, have shown significant promise in medicinal chemistry.

Serotonin 2C Receptor Agonists

A series of N-substituted (2-phenylcyclopropyl)methylamines, which can be synthesized from this compound, have been investigated as selective serotonin 2C (5-HT₂C) receptor agonists.[6] These compounds have shown potential as antipsychotic medications. The rigid cyclopropane scaffold helps to lock the molecule into a specific conformation, which is crucial for selective receptor binding.

Synthetic Pathway to Bioactive Amines:

Caption: Synthetic route from the ester to bioactive amines.

General Utility in Drug Design

The cyclopropyl fragment is increasingly utilized in drug discovery to fine-tune the properties of lead compounds.[3] Its introduction can:

-

Enhance Potency: By providing a rigid scaffold that can orient functional groups for optimal binding to a biological target.

-

Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation compared to those in aliphatic chains.

-

Reduce Off-Target Effects: The conformational constraint imposed by the cyclopropane ring can reduce binding to unintended targets.

-

Increase Brain Permeability: In some cases, the introduction of a cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel molecules with tailored properties. While the synthesis and separation of its isomers can be challenging, modern catalytic methods, particularly those employing chiral rhodium catalysts, offer efficient routes to these compounds in high diastereo- and enantiomeric purity. The demonstrated biological activity of its derivatives underscores the importance of the phenylcyclopropane motif in the ongoing quest for new and improved therapeutics. This guide has provided a foundational understanding of this important molecule, from its fundamental properties to its practical applications, to aid researchers in its effective utilization.

References

-

Reddit. Finding unique H-1 NMR signals. (2017). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. (2017). [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

-

OSTI.gov. Dihydronaphthalene Isomers via the Crossed Beam Reactions of Phenyl Radicals (C6H5) with Isoprene. [Link]

-

Emory Theses and Dissertations. An Investigation on the Diastereoselectivity of α-Methylstyrene Cyclopropanations Catalyzed by Dirhodium (II) Catalysts. (2023). [Link]

-

ACS Publications. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. (2021). [Link]

- Google Patents. Process of separating cis and trans isomers of cyclopropane carboxylic acids.

-

ResearchGate. What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. (2024). [Link]

-

Docentes FCT NOVA. Stereoselective Cyclopropanation Reactions. [Link]

-

ACS Publications. Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. [Link]

-

PubChem. Methyl 1-phenylcyclopropane-1-carboxylate. [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). [Link]

-

Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

PubChem. cis-methyl (1S,2R)-1-cyano-2-phenylcyclopropane-1-carboxylate. [Link]

-

University of Rochester. Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-[(2-Methylphenyl)methyl]cyclopropane-1-carboxylic acid. (2021). [Link]

-

Wikipedia. Metal-catalyzed cyclopropanations. [Link]

-

MDPI. Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). [Link]

-

NIH. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. [Link]

-

ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

-

ResearchGate. Pharmaceutical drugs in the market with 1-Phenylcyclopropane.... [Link]

- Google Patents.

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

-

PubMed. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

-

ACS Publications. Cross-Correlated Relaxation Enhanced 1H-13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Methylcyclopentane. [Link]

Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methyl 1-phenylcyclopropane-1-carboxylate | C11H12O2 | CID 12861006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. reddit.com [reddit.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-phenylcyclopropanecarboxylate

This guide provides a comprehensive technical overview of the spectroscopic data for the cis and trans isomers of Methyl 2-phenylcyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that are crucial for the unequivocal identification and characterization of these stereoisomers.

Introduction: The Significance of Stereoisomerism in Cyclopropane Scaffolds

Cyclopropane rings are privileged structures in medicinal chemistry, offering a unique combination of rigidity and three-dimensionality that can enhance binding affinity and metabolic stability of drug candidates. The stereochemical arrangement of substituents on the cyclopropane ring, giving rise to cis and trans isomers, can profoundly influence a molecule's biological activity. Therefore, the precise and robust characterization of these isomers is a cornerstone of modern drug discovery and development. This compound serves as a valuable model system for understanding the spectroscopic signatures that differentiate such stereoisomers.

Synthesis and Isomer Separation

The preparation of this compound typically proceeds via the cyclopropanation of styrene with a diazoacetate, often catalyzed by a transition metal complex. The reaction of styrene with ethyl diazoacetate (EDA) is a common route, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, yielding varying ratios of the cis and trans isomers[1]. Subsequent hydrolysis of the resulting ethyl esters followed by re-esterification with methanol, or direct transesterification, can yield the desired methyl esters.

Separation of the cis and trans isomers is typically achieved using column chromatography on silica gel, leveraging the different polarities of the two diastereomers.

Caption: General workflow for the synthesis and separation of cis and trans-Methyl 2-phenylcyclopropanecarboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive tool for the stereochemical assignment of cyclopropane derivatives. The rigid nature of the three-membered ring results in distinct chemical shifts and, most importantly, characteristic proton-proton coupling constants (J-values) for the cis and trans isomers.

¹H NMR Spectroscopy: A Tale of Two Isomers

The key differentiating feature in the ¹H NMR spectra of cis- and trans-2-phenylcyclopropanecarboxylate is the coupling constant between the two protons on the carbon atoms bearing the phenyl and ester groups.

trans-Methyl 2-phenylcyclopropanecarboxylate

The ¹H NMR spectrum of the trans isomer displays characteristic multiplets for the cyclopropyl protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Phenyl-H | 7.30 - 7.10 | m | - |

| Methoxy-H | 3.75 | s | - |

| CH-Ph | 2.61 - 2.53 | m | - |

| CH-CO₂Me | 1.95 | ddd | 8.2, 5.3, 4.1 |

| CH₂ (diastereotopic) | 1.65 | dt | 9.8, 4.9 |

Data sourced from Chirilă, A. (2017). Using cobalt to steer radical reactions. UvA-DARE.[2]

Causality Behind the Spectral Features:

-

Phenyl Protons (7.30 - 7.10 ppm): These aromatic protons resonate in their typical downfield region.

-

Methoxy Protons (3.75 ppm): The sharp singlet corresponds to the three equivalent protons of the methyl ester group.

-

Cyclopropyl Protons (1.65 - 2.61 ppm): These protons are shifted upfield compared to typical aliphatic protons due to the shielding effect of the cyclopropane ring current. The diastereotopic nature of the CH₂ protons and the coupling to the two methine protons result in complex multiplets. The key diagnostic coupling constants for the trans isomer are typically in the range of 4-6 Hz for the vicinal coupling between the methine protons.

cis-Methyl 2-phenylcyclopropanecarboxylate

¹³C NMR Spectroscopy: Subtle but Significant Differences

The ¹³C NMR spectra of the cis and trans isomers are expected to be very similar, with subtle differences in the chemical shifts of the cyclopropyl carbons due to the different steric environments.

| Carbon | Expected Chemical Shift (δ, ppm) - trans | Expected Chemical Shift (δ, ppm) - cis |

| C=O | ~173 | ~173 |

| Phenyl C (quaternary) | ~140 | ~140 |

| Phenyl C-H | ~128.4, ~126.4, ~126.1 | ~128-126 |

| O-CH₃ | ~52 | ~52 |

| CH-Ph | ~26 | ~25 |

| CH-CO₂Me | ~24 | ~23 |

| CH₂ | ~17 | ~16 |

Note: These are estimated values based on data for analogous compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

The slight upfield shift of the cyclopropyl carbons in the cis isomer can be attributed to increased steric compression.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of trans-Methyl 2-phenylcyclopropanecarboxylate

This technical guide provides a detailed analysis of the ¹H NMR spectrum of trans-methyl 2-phenylcyclopropanecarboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles and practical considerations for interpreting the complex spectral features of this molecule. We will explore the influential factors governing the chemical shifts and coupling constants, offering a comprehensive understanding rooted in fundamental NMR theory and empirical data from analogous structures.

Introduction: The Structural Significance of a Substituted Cyclopropane

trans-Methyl 2-phenylcyclopropanecarboxylate is a molecule of significant interest due to the unique chemical and conformational properties of the cyclopropane ring. This rigid, three-membered carbocycle imposes specific spatial relationships between its substituents, which are directly reflected in its ¹H NMR spectrum. The presence of both a phenyl and a methoxycarbonyl group introduces electronic and anisotropic effects that further differentiate the chemical environments of the cyclopropyl protons. A thorough understanding of its ¹H NMR spectrum is therefore crucial for its unambiguous identification, purity assessment, and the study of its stereochemistry.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned spectrum for this specific molecule is not readily accessible, we can confidently predict its ¹H NMR spectrum based on established principles of NMR spectroscopy and extensive data from structurally related compounds, such as trans-2-phenyl-1-cyclopropanecarboxylic acid and various cyclopropane derivatives.[1]

The predicted ¹H NMR spectrum of trans-methyl 2-phenylcyclopropanecarboxylate in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the four non-equivalent protons of the cyclopropane ring.

The Aromatic Region (δ 7.0-7.4 ppm)

The five protons of the phenyl group will resonate in the aromatic region of the spectrum. Due to the electronic effects of the cyclopropyl substituent, these protons are not chemically equivalent and will likely appear as a complex multiplet. Typically, aromatic protons in similar environments are observed between δ 7.0 and 7.4 ppm.[2]

The Methoxy Group (δ ~3.7 ppm)

The three equivalent protons of the methyl ester group are expected to appear as a sharp singlet. These protons are deshielded by the adjacent oxygen atom, and their characteristic chemical shift is anticipated to be around δ 3.7 ppm.[3]

The Cyclopropyl Protons: A Complex Spin System

The four protons on the cyclopropane ring (H1, H2, H3a, and H3b) constitute a complex spin system. Due to the trans configuration and the influence of the phenyl and methoxycarbonyl substituents, all four protons are chemically non-equivalent and will exhibit distinct signals.

Key Influential Factors:

-

Anisotropic Effect of the Phenyl Group: The ring current of the phenyl group generates a local magnetic field that can either shield or deshield nearby protons, depending on their spatial orientation relative to the aromatic ring.[4] Protons situated above or below the plane of the phenyl ring will experience shielding (an upfield shift), while those in the plane of the ring will be deshielded (a downfield shift).

-

Electron-Withdrawing Effect of the Methoxycarbonyl Group: The ester group is electron-withdrawing, which deshields the adjacent proton (H1).

-

Rigid Cyclopropane Ring and Dihedral Angles: The fixed geometry of the cyclopropane ring dictates the dihedral angles between adjacent protons, which in turn determines the magnitude of the vicinal coupling constants (³J). Generally, for cyclopropanes, the cis coupling constant (³J_cis_) is larger than the trans coupling constant (³J_trans_).[5]

Predicted Assignments and Multiplicities:

Based on these principles, we can predict the following for the cyclopropyl protons:

-

H2 (Benzylic Proton): This proton is adjacent to the phenyl group and will be significantly influenced by its anisotropic effect. It is expected to be deshielded and appear as a doublet of doublets of doublets (ddd) due to coupling with H1, H3a, and H3b. Its predicted chemical shift is in the range of δ 2.5-2.9 ppm.

-

H1 (Proton α to the Ester): This proton is deshielded by the electron-withdrawing ester group. It will also appear as a ddd, coupling with H2, H3a, and H3b. Its predicted chemical shift is in the range of δ 2.0-2.4 ppm.

-

H3a and H3b (Methylene Protons): These two geminal protons are diastereotopic and will have different chemical shifts. They will each appear as a ddd due to geminal coupling with each other and vicinal coupling with H1 and H2. Their predicted chemical shifts are expected to be in the range of δ 1.2-1.8 ppm.

Tabulated Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 7.4 | m | - |

| OCH₃ | ~3.7 | s | - |

| H2 | 2.5 - 2.9 | ddd | ³J(H2,H1) ≈ 4-6 (trans), ³J(H2,H3a) ≈ 8-10 (cis), ³J(H2,H3b) ≈ 4-6 (trans) |

| H1 | 2.0 - 2.4 | ddd | ³J(H1,H2) ≈ 4-6 (trans), ³J(H1,H3a) ≈ 4-6 (trans), ³J(H1,H3b) ≈ 8-10 (cis) |

| H3a/H3b | 1.2 - 1.8 | ddd | ²J(H3a,H3b) ≈ 4-6, ³J(H3,H1/H2) ≈ 4-10 |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of trans-methyl 2-phenylcyclopropanecarboxylate, the following protocol is recommended:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion, particularly for the complex multiplets of the cyclopropyl protons.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum carefully to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Visualizing the Molecular Structure and Key Interactions

The following diagram illustrates the structure of trans-methyl 2-phenylcyclopropanecarboxylate and highlights the key proton assignments.

Caption: Molecular structure of trans-Methyl 2-phenylcyclopropanecarboxylate with proton labeling.

Conclusion

The ¹H NMR spectrum of trans-methyl 2-phenylcyclopropanecarboxylate is a rich source of structural information. A detailed analysis of the chemical shifts and coupling patterns allows for the unambiguous confirmation of its stereochemistry and the electronic environment of each proton. The predicted spectrum, based on fundamental principles and data from analogous compounds, provides a robust framework for researchers working with this and related cyclopropane derivatives. The interplay of anisotropic effects from the phenyl ring and the rigid geometry of the cyclopropane core results in a complex yet interpretable spectrum that is a hallmark of this fascinating class of molecules.

References

- [This reference is not available]

- [This reference is not available]

- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.

- [This reference is not available]

-

ResearchGate. Anisotropy and NMR spectroscopy. [Link]

- [This reference is not available]

- [This reference is not available]

-

Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. [Link]

- [This reference is not available]

- [This reference is not available]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Phenylcyclopropane Esters

Introduction: The Significance of the Phenylcyclopropane Moiety in Modern Drug Development

The phenylcyclopropane scaffold is a privileged structural motif in medicinal chemistry, valued for its unique conformational and electronic properties.[1][2] The rigid cyclopropane ring restricts the conformation of the phenyl group, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Consequently, this moiety is found in a range of pharmaceuticals, including antidepressants like tranylcypromine and novel therapeutic candidates.[2][3][4] The ester functionality, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability, further diversifies the chemical space of these compounds.[5]

Understanding the mass spectrometric behavior of phenylcyclopropane esters is paramount for researchers in drug discovery and development. Mass spectrometry (MS) is an indispensable tool for structural elucidation, metabolite identification, and impurity profiling.[6][7] A thorough comprehension of the fragmentation pathways of these molecules enables confident identification of novel compounds and their metabolites in complex biological matrices. This guide provides a detailed exploration of the core fragmentation mechanisms of phenylcyclopropane esters under common mass spectrometric conditions, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of phenylcyclopropane esters in the mass spectrometer is governed by the interplay between the phenyl ring, the cyclopropane moiety, and the ester group. The primary ionization techniques considered in this guide are Electron Ionization (EI), a hard ionization technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization method that typically yields protonated molecules ([M+H]⁺) which can be subjected to collision-induced dissociation (CID) for structural analysis.

The fragmentation landscape is dominated by three key pathways:

-

Benzylic Cleavage and Tropylium Ion Formation: The presence of the phenyl group dictates a highly favorable fragmentation pathway involving cleavage of the bond benzylic to the aromatic ring.

-

Cyclopropane Ring Opening and Subsequent Fragmentations: The strained three-membered ring is susceptible to ring-opening reactions, leading to a variety of characteristic fragment ions.

-

Ester-Specific Fragmentations, including the McLafferty Rearrangement: The ester functional group introduces its own set of fragmentation reactions, which can provide valuable structural information.

Benzylic Cleavage and the Ubiquitous Tropylium Ion

Upon ionization, particularly under EI conditions, a primary fragmentation event is the cleavage of the bond between the cyclopropane ring and the phenyl group. This benzylic cleavage is energetically favorable due to the formation of a resonance-stabilized benzyl cation.[8][9][10] However, the benzyl cation readily rearranges to the highly stable, aromatic tropylium ion (C₇H₇⁺), which is observed as a prominent peak at m/z 91 in the mass spectra of most compounds containing a benzyl moiety.[8][9][11][12] This peak is often the base peak in the spectrum, serving as a diagnostic marker for the presence of a phenylcyclopropane or related structure.

The Fate of the Cyclopropane Ring: Opening and Rearrangement

The strained nature of the cyclopropane ring makes it susceptible to ring-opening upon ionization. This process can be initiated by the loss of an electron from the cyclopropane ring itself or can occur subsequent to other fragmentation events. The resulting radical cation can then undergo a variety of rearrangements and further fragmentations.

For a simple cyclopropane molecule, the molecular ion is observed at m/z 42, and a common fragment is the loss of a hydrogen atom to form the cyclopropyl cation at m/z 41.[13] In the context of phenylcyclopropane esters, the ring-opening can lead to the formation of isomeric acyclic structures, which then fragment further. One proposed mechanism involves the formation of a distonic ion, where the charge and radical sites are separated, facilitating subsequent bond cleavages.

Ester Functionality Driven Fragmentations

The ester group directs fragmentation in several predictable ways, providing valuable information about the structure of the alcohol and carboxylic acid portions of the molecule.

Cleavage of the bonds alpha to the carbonyl group is a common fragmentation pathway for esters.[5][14] This can result in the loss of the alkoxy group (-OR) to form an acylium ion, or the loss of the alkyl group from the acid portion. For phenylcyclopropane esters, the formation of the acylium ion resulting from the loss of the alkoxy group is often observed.

The McLafferty rearrangement is a highly characteristic fragmentation for carbonyl compounds, including esters, that possess a γ-hydrogen atom.[15][16][17] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the β-bond. The result is the formation of a neutral alkene and a new radical cation.[15][16] For a simple ethyl ester, this would not be a primary pathway unless there are hydrogens on the cyclopropane ring that are sterically accessible. However, for longer chain esters of phenylcyclopropanecarboxylic acid, this rearrangement can be a significant fragmentation pathway.

Illustrative Example: Fragmentation of Ethyl 2-Phenylcyclopropanecarboxylate

To illustrate these principles, let's consider the electron ionization mass spectrum of ethyl 2-phenylcyclopropanecarboxylate. The mass spectrum of this compound displays a series of characteristic fragments that can be rationalized by the mechanisms discussed above.

| m/z | Proposed Fragment Identity | Fragmentation Pathway | Relative Abundance |

| 190 | [M]⁺• (Molecular Ion) | Initial Ionization | Moderate |

| 117 | [C₉H₉]⁺ | Loss of ·COOEt | High |

| 115 | [C₉H₇]⁺ | Loss of H₂ from m/z 117 | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Benzylic cleavage and rearrangement | High (Often Base Peak) |

| 77 | [C₆H₅]⁺ | Loss of C₂H₂ from m/z 103 or direct cleavage | Moderate |

Note: Relative abundances are qualitative and can vary depending on the instrument and conditions.

The molecular ion at m/z 190 is observed, which is typical for aromatic esters.[5] The base peak is often the tropylium ion at m/z 91, formed via benzylic cleavage. The peak at m/z 117 corresponds to the loss of the ethoxycarbonyl radical (·COOEt), a common fragmentation for ethyl esters. Subsequent loss of a hydrogen molecule (H₂) from this fragment can lead to the ion at m/z 115. The phenyl cation at m/z 77 is also a common fragment in the mass spectra of aromatic compounds.

Experimental Protocols for the Analysis of Phenylcyclopropane Esters

The choice of analytical technique depends on the volatility and thermal stability of the analyte. Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile and thermally stable phenylcyclopropane esters, while liquid chromatography-mass spectrometry (LC-MS) is the method of choice for less volatile compounds and for the analysis of biological samples, such as in drug metabolite studies.[18][19][20][21]

GC-MS Protocol: A Self-Validating System

This protocol is designed for the analysis of a synthetic mixture of phenylcyclopropane esters.

1. Sample Preparation:

- Prepare a stock solution of the phenylcyclopropane ester standard at 1 mg/mL in a suitable solvent (e.g., dichloromethane or ethyl acetate).

- Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

- Include a blank solvent injection and a quality control (QC) sample at a mid-range concentration.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

- Inlet: Split/splitless injector at 250 °C.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Program:

- Initial temperature: 100 °C, hold for 1 min.

- Ramp: 10 °C/min to 280 °C.

- Hold: 5 min at 280 °C.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-400.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

3. Data Acquisition and Analysis:

- Acquire data in full scan mode.

- Integrate the peaks corresponding to the target analytes.

- Construct a calibration curve by plotting the peak area against the concentration of the standards.

- Analyze the mass spectrum of the analyte peak to identify the characteristic fragment ions.

4. System Validation:

- The calibration curve should have a correlation coefficient (r²) of >0.99.

- The QC sample concentration should be within ±15% of the nominal value.

- The blank injection should show no significant peaks at the retention time of the analyte.

LC-MS/MS Protocol for Metabolite Identification

This protocol is designed for the identification of metabolites of a phenylcyclopropane ester drug candidate in an in vitro metabolism study (e.g., liver microsomes).

1. Sample Preparation:

- Perform the in vitro metabolism assay according to standard protocols.

- Quench the reaction by adding an equal volume of cold acetonitrile.

- Centrifuge the sample to precipitate proteins.

- Transfer the supernatant to an autosampler vial for analysis.

- Include a control incubation (without the drug) and a positive control (a known metabolite, if available).

2. LC-MS/MS Instrumentation and Conditions:

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.[22]

- Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 10 minutes.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40 °C.

- Mass Spectrometer: Thermo Scientific Q Exactive Focus Hybrid Quadrupole-Orbitrap or equivalent.[23]

- Ionization Mode: Positive ion electrospray ionization (ESI+).

- Data Acquisition: Full scan MS followed by data-dependent MS/MS (TopN, where N=5).

- Full Scan Resolution: 70,000.

- MS/MS Resolution: 17,500.

- Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40.

3. Data Analysis:

- Process the data using metabolite identification software (e.g., Thermo Scientific Compound Discoverer).

- Search for expected metabolites (e.g., hydroxylation, demethylation) and unexpected metabolites.

- Compare the MS/MS spectra of the parent drug and its metabolites to identify common fragment ions and neutral losses, which can help in structural elucidation.

4. Self-Validation:

- The retention time and mass accuracy of the parent drug should be consistent across injections.

- The control sample should not show any peaks corresponding to the drug or its metabolites.

- The MS/MS spectra should be of high quality to allow for confident fragment assignments.

Conclusion

The mass spectrometric fragmentation of phenylcyclopropane esters is a predictable process governed by the fundamental principles of physical organic chemistry. By understanding the interplay of benzylic cleavage, cyclopropane ring opening, and ester-specific rearrangements, researchers can confidently interpret mass spectra to elucidate the structures of these important pharmaceutical building blocks and their metabolites. The protocols provided in this guide offer a robust framework for the reliable analysis of phenylcyclopropane esters, ensuring data integrity and accelerating the drug discovery and development process. As new analytical technologies emerge, a solid foundation in these core fragmentation principles will remain essential for the structural characterization of novel chemical entities.

References

-

GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]

-

McLafferty Rearrangement: Definition, Examples and Mechanism - Chemistry Learner. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation - JoVE. (2024). Retrieved from [Link]

-

McLafferty Rearrangement - Chemistry Steps. (n.d.). Retrieved from [Link]

- Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing). (2024). DOI:10.1039/D4QO00535J

-

The McLafferty rearrangement: A personal recollection - ResearchGate. (2025). Retrieved from [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). Retrieved from [Link]

-

Tropylium ion - chemeurope.com. (n.d.). Retrieved from [Link]

-

mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

mass spectrometry: tropylium ion - YouTube. (2018). Retrieved from [Link]

-

Information from Mass Spectrometry - chemconnections. (n.d.). Retrieved from [Link]

-

The ring opening of gas-phase cyclopropane radical cations - ACS Publications. (n.d.). Retrieved from [Link]

-

Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters - ACS Publications. (2018). Retrieved from [Link]

-

Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC - NIH. (2023). Retrieved from [Link]

-

Ethyl 2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 316914 - PubChem. (n.d.). Retrieved from [Link]

-

Ethyl 2-phenylcyclopropanecarboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (n.d.). Retrieved from [Link]

-

ethyl (1S,2S)-2-phenylcyclopropane-1-carboxylate | C12H14O2 | CID 816742 - PubChem. (n.d.). Retrieved from [Link]

-

Tranylcypromine - Wikipedia. (n.d.). Retrieved from [Link]

-

A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development - NIH. (n.d.). Retrieved from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

2-methyl-2-phenylcyclopropane-1-carboxylic acid (C11H12O2) - PubChemLite. (n.d.). Retrieved from [Link]

-

Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.). Retrieved from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.). Retrieved from [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Retrieved from [Link]

-

Ethyl cis-2-phenylcyclopropanecarboxylate - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (n.d.). Retrieved from [Link]

-

An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed. (n.d.). Retrieved from [Link]

-

Tranylcypromine - StatPearls - NCBI Bookshelf - NIH. (2025). Retrieved from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). Retrieved from [Link]

-

Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed. (n.d.). Retrieved from [Link]

-

Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Ethyl trans-2-phenylcyclopropanecarboxylate | C12H14O2 | CID 252496 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for Tranylcypromine (HMDB0014890) - Human Metabolome Database. (2012). Retrieved from [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

A Textbook, Problems and Solutions - Mass Spectrometry. (2011). Retrieved from [Link]

-

Methyl 2-methyl-2-(1-methyl-2-propenyl)cyclopropanecarboxylate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Unravelling the target landscape of tranylcypromines for new drug discovery - PMC. (2025). Retrieved from [Link]

-

α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) - YouTube. (2016). Retrieved from [Link]

-

Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed. (n.d.). Retrieved from [Link]

-

Mass spectrometry of lipids. I. Cyclopropane fatty acid esters - PubMed. (n.d.). Retrieved from [Link]

-

2-Methylcyclopropanecarboxylic acid | C5H8O2 | CID 99873 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine - PubMed. (n.d.). Retrieved from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Quantification of Esters by GC-MS - Chromatography Forum. (2011). Retrieved from [Link]

-

Methyl 1-phenylcyclopropane-1-carboxylate | C11H12O2 | CID 12861006 - PubChem. (n.d.). Retrieved from [Link]

-

Application of GC-MS method for analysis of phenolic acids and their esters in chloroformic extracts from some taxons of Polygonum L. genus - ResearchGate. (2025). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 4. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GCMS Section 6.14 [people.whitman.edu]

- 6. researchgate.net [researchgate.net]

- 7. Introduction to early in vitro identification of metabolites of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tropylium_ion [chemeurope.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemconnections.org [chemconnections.org]

- 11. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzylium and tropylium cations identified as the two stable isomers of C7H7+ – Institut de Recherche en Astrophysique et Planétologie [irap.omp.eu]

- 13. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 15. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 16. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. agilent.com [agilent.com]

- 21. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Systematic Approach to Development of Analytical Scale and Microflow-Based Liquid Chromatography Coupled to Mass Spectrometry Metabolomics Methods to Support Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

A Guide to the Historical Synthesis of Phenylcyclopropanes: From Hazardous Carbenes to Controlled Carbenoids

Introduction: The Phenylcyclopropane Moiety and Its Synthetic Legacy

The phenylcyclopropane unit, a seemingly simple three-membered carbocycle appended to a benzene ring, represents a privileged scaffold in modern chemistry. Its unique conformational properties and electronic nature, stemming from the high s-character of the cyclopropyl C-C bonds, impart significant metabolic stability, enhanced potency, and novel pharmacological profiles to drug candidates. This has led to its incorporation into numerous approved pharmaceuticals and agrochemicals. Furthermore, the inherent ring strain of the cyclopropane ring makes it a versatile synthetic intermediate for complex molecular architectures.

This technical guide provides an in-depth exploration of the foundational and historical methods developed to synthesize this important structural motif. It is designed for researchers, scientists, and drug development professionals who seek to understand the evolution of synthetic strategy in this area. We will move beyond simple procedural lists to dissect the causality behind experimental choices, highlighting the pivotal discoveries that transitioned the field from hazardous, low-yielding reactions to the safer, more controlled, and stereoselective methods that form the bedrock of modern cyclopropanation chemistry.

Chapter 1: The Genesis of Cyclopropanation: Free Carbenes and the Diazomethane Era

One of the earliest approaches to forming a cyclopropane ring involved the direct addition of a "free" methylene unit (:CH₂) to an alkene.[1] For the synthesis of phenylcyclopropane, this meant the reaction of styrene with a methylene precursor. The most common historical source for this was diazomethane (CH₂N₂), a volatile, highly toxic, and explosive yellow gas.[1]

The reaction was typically initiated by photolysis or thermolysis, which causes the extrusion of stable nitrogen gas (N₂) to generate a highly reactive carbene intermediate.

Causality and Mechanistic Insight: The carbene generated can exist in two spin states: singlet and triplet. The stereochemical outcome of the cyclopropanation of styrene is dependent on the spin state of the reacting carbene.

-

Singlet Carbene: Possesses a vacant p-orbital and an sp²-hybridized orbital containing a lone pair of electrons. Its addition to an alkene is a concerted, stereospecific process.

-

Triplet Carbene: Has two unpaired electrons in different orbitals. Its reaction with an alkene is a non-concerted, stepwise process involving a diradical intermediate. This allows for bond rotation before ring closure, leading to a loss of stereospecificity.

The direct photolysis of diazomethane primarily yields the singlet carbene, but intersystem crossing to the more stable triplet state can occur, often leading to mixtures of products and poor stereocontrol. The high reactivity and lack of selectivity, combined with the extreme operational hazards of diazomethane, were powerful drivers for the development of alternative methods.[1]

Figure 1: General scheme for carbene generation from diazomethane and subsequent reaction with styrene.

Representative Protocol: Photochemical Cyclopropanation of Styrene with Diazomethane (Historical Context) Due to the extreme hazards associated with diazomethane, this protocol is presented for historical and educational purposes only and is NOT recommended for execution without specialized equipment and training.

-

Diazomethane Generation: An ethereal solution of diazomethane is carefully prepared ex situ from a precursor like Diazald® by reaction with a strong base (e.g., KOH).[2]

-

Reaction Setup: A solution of styrene (1.0 equiv.) in a large excess of diethyl ether is placed in a quartz reaction vessel equipped with a cooling system and a nitrogen inlet.

-

Reaction Execution: The freshly prepared, cold ethereal solution of diazomethane (~1.5 equiv.) is slowly added to the styrene solution. The mixture is irradiated with a high-pressure mercury lamp while maintaining the temperature below 0 °C.

-

Workup: The reaction is monitored by the disappearance of the yellow color of diazomethane. The solvent is carefully removed by distillation (behind a blast shield). The residue is then purified by fractional distillation under reduced pressure to yield phenylcyclopropane. Yields from such historical procedures were often modest and variable due to side reactions.

Chapter 2: The Carbenoid Revolution: The Simmons-Smith Reaction

The breakthrough that moved cyclopropanation into the realm of standard laboratory practice was the development of the Simmons-Smith reaction in 1958.[3] This method avoided the use of free carbenes by employing a zinc-based "carbenoid" reagent, (iodomethyl)zinc iodide (ICH₂ZnI). This reagent is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[4][5]

Causality and Mechanistic Insight: The Simmons-Smith reaction is a stereospecific syn-addition to the alkene. The mechanism is believed to proceed through a concerted, three-center "butterfly" transition state.[6][7] The zinc atom coordinates to the double bond, and the methylene group is delivered to the same face of the alkene, with simultaneous formation of the two new C-C bonds and elimination of zinc iodide. This concerted pathway ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.

A significant improvement was the Furukawa modification , which uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8] The resulting reagent is more soluble and often more reactive, leading to faster reactions and higher yields, especially with less reactive alkenes.[3]

Figure 2: Workflow for the Simmons-Smith cyclopropanation of styrene.

Experimental Protocol: Simmons-Smith Cyclopropanation of Styrene

-

Activation of Zinc: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (15.7 g, 240 mmol). Wash the zinc dust sequentially with 5% HCl (2 x 25 mL), deionized water (2 x 25 mL), 2% copper(II) sulfate solution (30 mL), deionized water (2 x 25 mL), ethanol (2 x 25 mL), and finally diethyl ether (2 x 25 mL). The resulting zinc-copper couple should be used immediately.

-

Reaction Setup: Add 100 mL of anhydrous diethyl ether to the freshly prepared zinc-copper couple. Add styrene (10.4 g, 100 mmol).

-

Addition of Reagent: While stirring the suspension vigorously, add a solution of diiodomethane (32.1 g, 120 mmol) in 20 mL of anhydrous diethyl ether dropwise over 30 minutes. An exothermic reaction should commence.

-

Reaction: After the initial exotherm subsides, heat the reaction mixture to a gentle reflux and maintain for 12 hours. Monitor the reaction progress by GC analysis.

-

Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench any unreacted organozinc species.

-

Extraction: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 30 mL). Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford phenylcyclopropane. (Typical yield: 60-75%).

Table 1: Comparison of Simmons-Smith Methods for Styrene Cyclopropanation

| Feature | Original Simmons-Smith | Furukawa Modification |

| Zinc Source | Zinc-Copper Couple (heterogeneous) | Diethylzinc (Et₂Zn) (homogeneous) |

| Solvent | Typically Diethyl Ether | Diethyl Ether, Dichloromethane, Hexane |

| Reaction Time | Longer (often requires heating) | Shorter (often proceeds at rt or below) |

| Reactivity | Moderate | High |

| Safety | Zinc-copper couple is air-stable. | Diethylzinc is pyrophoric. |

| Typical Yield | 60-75% | 80-95% |

Chapter 3: Dihalocarbene Addition and Reductive Dehalogenation

An alternative historical route to phenylcyclopropane involves a two-step sequence: the addition of a dihalocarbene to styrene, followed by the reductive removal of the halogen atoms.[1] The most common dihalocarbene, dichlorocarbene (:CCl₂), is readily generated in situ by the alpha-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base like potassium tert-butoxide or aqueous sodium hydroxide under phase-transfer catalysis conditions.[9]

Causality and Mechanistic Insight: The addition of dichlorocarbene to styrene is stereospecific, similar to the Simmons-Smith reaction, yielding 1,1-dichloro-2-phenylcyclopropane.[9] The subsequent step involves a reductive dehalogenation. A classic method for this transformation is the use of a dissolving metal reduction, such as sodium metal in liquid ammonia. This powerful reducing system effectively cleaves the carbon-halogen bonds, replacing them with carbon-hydrogen bonds to furnish the final phenylcyclopropane product.

This two-step approach was valuable because the starting materials (chloroform, base, styrene) were inexpensive and readily available. However, the use of strong reducing agents like sodium in liquid ammonia requires specialized handling and equipment.

Figure 3: Two-step synthesis of phenylcyclopropane via dihalocarbene addition.

Experimental Protocol: Dichlorocyclopropanation and Reduction

Step 1: Synthesis of 1,1-Dichloro-2-phenylcyclopropane

-

Reaction Setup: To a 500 mL flask, add styrene (20.8 g, 200 mmol), chloroform (60 mL), and benzyltriethylammonium chloride (1.0 g, 4.4 mmol) as a phase-transfer catalyst.

-

Base Addition: Cool the vigorously stirred mixture in an ice bath. Slowly add a solution of sodium hydroxide (40 g, 1000 mmol) in 40 mL of water over 1 hour, ensuring the temperature remains below 20 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.

-

Workup: Add 100 mL of water and 100 mL of dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the residue by vacuum distillation to yield 1,1-dichloro-2-phenylcyclopropane. (Typical yield: 70-80%).

Step 2: Reductive Dechlorination

-

Reaction Setup: In a three-necked flask fitted with a dry-ice condenser, add approximately 150 mL of liquid ammonia.

-

Reduction: To the stirred liquid ammonia, add the 1,1-dichloro-2-phenylcyclopropane (18.7 g, 100 mmol) from Step 1, followed by small pieces of sodium metal (5.5 g, 240 mmol) until a persistent blue color remains.

-

Quenching: After stirring for 2 hours, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

-

Workup: Allow the ammonia to evaporate overnight in a fume hood. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the ether extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify by vacuum distillation to afford phenylcyclopropane. (Typical yield: 60-70%).

Chapter 4: Taming the Diazo Reagent: Transition Metal Catalysis

A pivotal advancement in cyclopropanation chemistry was the discovery that transition metals, particularly copper and rhodium, could catalyze the reaction of diazo compounds with alkenes.[10] This approach offered a crucial bridge between the dangerously reactive free carbenes from diazomethane and the stoichiometric organometallic reagents of the Simmons-Smith reaction.

The use of ethyl diazoacetate (EDA) in the presence of a catalyst like copper bronze or, later, rhodium(II) acetate, allowed for the controlled formation of a metal-carbene (or carbenoid) intermediate.[11][12]

Causality and Mechanistic Insight: The transition metal catalyst coordinates to the diazo compound, facilitating the loss of N₂ and forming a metal-carbenoid species. This intermediate is significantly less reactive and more selective than a free carbene. It then reacts with the alkene (e.g., styrene) to transfer the carbene moiety and form the cyclopropane ring, regenerating the catalyst for the next cycle.

This catalytic approach had several profound impacts:

-

Safety: It allowed for the use of more stable diazo compounds like EDA, which are significantly safer than diazomethane.[13]

-

Control: The reaction proceeds under much milder conditions.

-

Selectivity: The nature of the catalyst and its ligands influences the stereoselectivity of the reaction, paving the way for the later development of asymmetric catalysis. For the reaction of styrene with EDA, a mixture of cis and trans diastereomers is typically formed, with the trans isomer often predominating.[14]

Figure 4: Catalytic cycle for the transition metal-catalyzed cyclopropanation of styrene.

Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene with EDA

-

Reaction Setup: In a 250 mL flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, place styrene (20.8 g, 200 mmol) and copper bronze powder (1.0 g).

-

Heating: Heat the mixture to a gentle reflux (approx. 145 °C) under a nitrogen atmosphere.

-

Addition of Diazoester: Add ethyl diazoacetate (11.4 g, 100 mmol) dropwise from the funnel over a period of 2 hours. A steady evolution of nitrogen gas should be observed.

-

Reaction Completion: After the addition is complete, maintain the reflux for an additional 1 hour until gas evolution ceases.

-

Workup: Cool the reaction mixture to room temperature. Filter to remove the copper catalyst.

-

Purification: Remove the excess styrene by vacuum distillation. The residue, containing the mixture of cis and trans ethyl 2-phenylcyclopropane-1-carboxylate, is then purified by fractional vacuum distillation. (Typical combined yield: 65-80%).

Chapter 5: An Indirect Approach: The Kulinkovich Reaction

The Kulinkovich reaction, first reported in 1989, provides an efficient method for synthesizing cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as Ti(OiPr)₄. For the synthesis of a phenylcyclopropane precursor, a benzoic acid ester (e.g., methyl benzoate) is used as the starting material to produce 1-phenylcyclopropanol.

Causality and Mechanistic Insight: The key intermediate in the Kulinkovich reaction is a titanacyclopropane, formed from the reaction of the titanium alkoxide with two equivalents of a Grignard reagent (e.g., EtMgBr). This titanacyclopropane then acts as a 1,2-dicarbanion equivalent. It reacts with the ester carbonyl group in a two-step sequence: first, addition to the carbonyl, and second, an intramolecular nucleophilic substitution that forms the cyclopropanol ring and regenerates a titanium(IV) species, thus completing the catalytic cycle.

The resulting 1-phenylcyclopropanol can then be converted to phenylcyclopropane through a subsequent dehydroxylation step, for example, by reduction with lithium in liquid ammonia or via conversion to a tosylate followed by reduction with lithium aluminum hydride.

Figure 5: Simplified catalytic cycle for the Kulinkovich reaction.

Experimental Protocol: Synthesis of Phenylcyclopropane via Kulinkovich Reaction

Step 1: Synthesis of 1-Phenylcyclopropanol

-

Reaction Setup: To a flame-dried 250 mL flask under argon, add a solution of methyl benzoate (6.8 g, 50 mmol) in 100 mL of anhydrous diethyl ether.

-

Catalyst Addition: Add titanium(IV) isopropoxide (1.4 g, 5 mmol, 0.1 equiv.).

-

Grignard Addition: Cool the solution to 0 °C. Add ethylmagnesium bromide (110 mL of a 1.0 M solution in THF, 110 mmol, 2.2 equiv.) dropwise over 1 hour. Gas evolution (ethane) will be observed.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Cool the mixture to 0 °C and quench by the slow, dropwise addition of 50 mL of 1 M HCl.

-

Extraction: Extract the mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (silica gel, 10:1 hexanes:ethyl acetate) to afford 1-phenylcyclopropanol. (Typical yield: 80-90%).

Step 2: Reduction of 1-Phenylcyclopropanol

-

Reaction Setup: In a three-necked flask fitted with a dry-ice condenser, add approximately 100 mL of liquid ammonia.

-

Addition of Reactants: Add the 1-phenylcyclopropanol (6.7 g, 50 mmol) from Step 1, followed by small pieces of lithium wire (0.7 g, 100 mmol) until a persistent blue color is observed.

-

Reaction: Stir the blue solution for 3 hours.

-

Quenching and Workup: Quench the reaction with solid ammonium chloride, allow the ammonia to evaporate, and work up as described in the protocol for reductive dechlorination to yield phenylcyclopropane. (Typical yield: 70-80%).

Comparative Summary and Conclusion

The historical development of synthetic methods for phenylcyclopropanes showcases a clear trajectory of innovation in organic chemistry, driven by the need for greater safety, efficiency, and control.

Table 2: Comparative Overview of Historical Phenylcyclopropane Syntheses

| Method | Precursor | Key Reagents | Mechanism | Key Advantages | Key Disadvantages |

| Diazomethane | Styrene | CH₂N₂, hν or Δ | Free Carbene | Conceptually simple | Extremely hazardous, poor selectivity |

| Simmons-Smith | Styrene | CH₂I₂, Zn(Cu) or Et₂Zn | Zinc Carbenoid | High stereospecificity, good yields, safer | Stoichiometric, expensive reagents |

| Dihalocarbene | Styrene | CHCl₃, Base; then Na/NH₃ | Dihalocarbene | Inexpensive starting materials | Two steps, harsh reducing conditions |

| Metal Catalysis | Styrene | Ethyl Diazoacetate, [Cu] or [Rh] | Metal Carbenoid | Catalytic, milder, uses safer diazo cmpds | Can give diastereomeric mixtures |

| Kulinkovich | Benzoic Ester | EtMgBr, Ti(OiPr)₄; then Li/NH₃ | Titanacyclopropane | Uses esters, high yield of intermediate | Two steps, requires Grignard reagent |

From the untamed reactivity of free carbenes to the precisely controlled transfers mediated by zinc, copper, and rhodium carbenoids, each method represented a significant conceptual leap. The Simmons-Smith reaction provided the first truly practical and reliable tool, while transition metal catalysis opened the door to the vast possibilities of catalytic, asymmetric synthesis that dominate the field today. Understanding these foundational methods not only provides a rich historical context but also equips the modern chemist with a fundamental understanding of the principles that govern the construction of this valuable molecular scaffold.

References

-

ChemSynthesis. (2024). 1-phenylcyclopropanol. ChemSynthesis.com. [Link]

-

Peschl, A., et al. (2015). Lab-scale production of anhydrous diazomethane using membrane separation technology. Nature Protocols, 10, 223–230. [Link]

-

NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]

-

Wikipedia. (2023). Simmons–Smith reaction. Wikipedia. [Link]

-

Bianchini, C., et al. (1999). Styrene Cyclopropanation and Ethyl Diazoacetate Dimerization Catalyzed by Ruthenium Complexes Containing Chiral Tridentate Phosphine Ligands. Organometallics, 18(24), 4992–5002. [Link]

-

Furukawa, J. (1970). Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]

-

Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1181–1219. [Link]

-

University of Houston. (n.d.). Preparation of Methyl Benzoate. University of Houston. [Link]

-

ResearchGate. (n.d.). Ethyl diazoacetate conversions after the reaction with styrene in the presence of the different HKUST-1 materials as catalysts. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. [Link]

-

Wessely, F. (1955). Ethyl Diazoacetate. Organic Syntheses, 35, 65. [Link]

-

Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. Scribd. [Link]

-

Searle, N. E. (1959). Ethyl Diazoacetate. Organic Syntheses, 39, 25. [Link]

-

Stahl, S. S., & Periana, R. A. (2019). The Reaction Mechanism Underlying Pd(II) Catalyzed Oxidative Coupling of Ethylene and Benzene to Form Styrene. NSF Public Access Repository. [Link]

-

Fasan, R., & Chen, K. (2012). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 51(41), 10315–10319. [Link]

-

The Organic Chemistry Tutor. (2023). The Simmons-Smith Reaction & Cyclopropanation. YouTube. [Link]

-

Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

-

Reusch, W. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]

-

Singh, V. K., & Kumar, P. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5707. [Link]

-

Fraile, J. M., et al. (2001). Copper-Catalyzed 1,2-Diazidation and 1,2-Azidooxygenation of 1,3-Dienes: Three Divergent Protocols Using Zhdankin's Reagent. Journal of Organic Chemistry, 66(2), 434-441. [Link]

-

Nishi, K., et al. (2018). Intermolecular Cyclopropanation of Styrenes Using Iodine and Visible Light via Carbon-Iodine Bond Cleavage. Organic Letters, 20(15), 4531–4535. [Link]

-

Frey, H. M., & Voisey, M. A. (1968). The photochemical reaction between diazomethane and 1,2-epoxypropane. Journal of the Chemical Society B: Physical Organic, 454-457. [Link]

-

OpenStax. (2023). 8.9 Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. [Link]

-

Wikipedia. (2023). Kulinkovich reaction. Wikipedia. [Link]

-

Organic Syntheses. (n.d.). 1-Cyclohexene-1-methanol, 4-(1-methylcyclopropyl)-. Organic Syntheses. [Link]

-

PubChem. (n.d.). 1-Phenylcyclopropan-1-ol. PubChem. [Link]

-

Doyle, M. P., et al. (1996). Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, 2119-2122. [Link]

-

Cha, J. K. (2021). Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses, 98, 430-445. [Link]

-

Solomons, T. W. G., & Fryhle, C. B. (2024). 8.11: Addition of Carbenes to Alkenes - Cyclopropane Synthesis. Chemistry LibreTexts. [Link]

-

Aggarwal, V. K., et al. (1997). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, 751-760. [Link]

-

Corma, A., et al. (1994). Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. Journal of Catalysis, 145(1), 151-158. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]